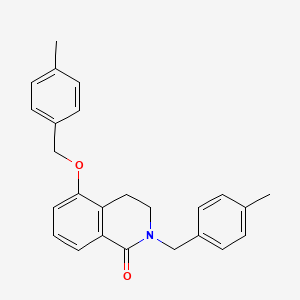

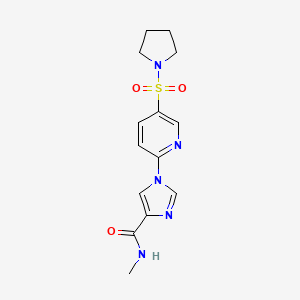

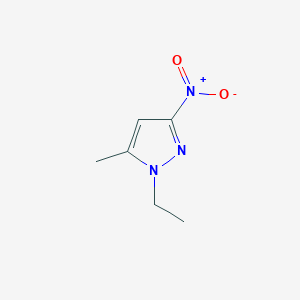

6-(Aminomethyl)-6-methylpiperidin-2-one;2,2,2-trifluoroacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Amino acids are the building blocks of all peptides and proteins and determine many of their important properties . They are colorless, crystalline substances . Most amino acids are tasteless but some are sweet (e.g., Glycine, Alanine) and some are bitter (e.g., Arginine) .

Synthesis Analysis

The synthesis of amino acids often involves various borylation approaches . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis

Amino acids possess an amino group (-NH2) and a carboxylic group (-COOH) attached to the same tetrahedral carbon atom, called an α-carbon . The α-amino acids differ from one another by distinct R-groups (referred to as side chains) that are attached to the same α-carbon .Chemical Reactions Analysis

Amino acids can act as both acid and base due to their dipolar i.e. zwitterion nature . They can undergo various chemical reactions, important for identification and analysis of amino acids in protein .Physical And Chemical Properties Analysis

Amino acids have high melting points (200-300°C) due to ionic property . Their solubility depends upon polarity, iso-electric point, nature of solvent (pH), and temperature . They are soluble in water and ethanol (i.e., polar solvents) and insoluble in non-polar solvents like benzene, ether, etc .科学的研究の応用

Material Science and Biochemistry

The application of 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid showcases its importance in material science and biochemistry. It serves as an effective β-turn and 310/α-helix inducer in peptides, demonstrating utility as a rigid electron spin resonance probe and fluorescence quencher, highlighting its versatility in research applications (Toniolo, Crisma, & Formaggio, 1998).

Medicinal Chemistry

In the realm of medicinal chemistry, trifluoroacetic acid is instrumental in synthesizing complex salts and facilitating reactions that lead to the development of heterotrimetallic compounds. These compounds exhibit metal-to-ligand charge-transfer excitations, which can sensitize near-infrared emission from lanthanide ions, opening new avenues for research in luminescence and potential therapeutic applications (Pope, Coe, Faulkner, & Laye, 2005).

Analytical Chemistry

Analytically, trifluoroacetic acid has been utilized to enhance electrospray ionization mass spectrometry sensitivity for biopharmaceutical characterization. The addition of simple additives like glycine to trifluoroacetic acid-containing mobile phases significantly mitigates ion suppression, boosting mass spectrometry responses without compromising chromatographic performance (Mao, Kleinberg, Zhao, Raidas, & Li, 2020).

Safety And Hazards

将来の方向性

The integration of boronic acid with peptides has led to broad applications, including the identification of covalent reversible enzyme inhibitors, recognition and detection of glycans on proteins or cancer cell surfaces, delivery of siRNAs, development of pH-responsive devices, and recognition of RNA or bacterial surfaces . This field is expected to continue to grow and evolve.

特性

IUPAC Name |

6-(aminomethyl)-6-methylpiperidin-2-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.C2HF3O2/c1-7(5-8)4-2-3-6(10)9-7;3-2(4,5)1(6)7/h2-5,8H2,1H3,(H,9,10);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZKJCOTRYUHKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(=O)N1)CN.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Aminomethyl)-6-methylpiperidin-2-one;2,2,2-trifluoroacetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(2,5-dichlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2883584.png)

![Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B2883586.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide](/img/structure/B2883593.png)

![2-{3-[(4-Benzylpiperazin-1-yl)carbonyl]piperidin-1-yl}-5-(4-fluorophenyl)pyrimidine](/img/structure/B2883595.png)

![[5-(2-Chlorophenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2883597.png)